Comprehensive Technical Guide: 1H and 13C NMR Chemical Shifts of 2,2'-Dibromo-4,4',5,5'-tetramethyl-1,1'-biphenyl
Comprehensive Technical Guide: 1H and 13C NMR Chemical Shifts of 2,2'-Dibromo-4,4',5,5'-tetramethyl-1,1'-biphenyl
Executive Summary
The compound 2,2'-dibromo-4,4',5,5'-tetramethyl-1,1'-biphenyl (CAS: 211434-29-6)[1] is a sterically hindered, highly substituted biphenyl derivative. It serves as a critical intermediate in the synthesis of advanced materials, such as highly soluble, oxygen-permeable polyimides[2], and as a scaffold for chiral ligands in asymmetric catalysis.
For researchers and drug development professionals, the unambiguous structural verification of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. This whitepaper provides an in-depth analysis of its 1 H and 13 C NMR chemical shifts, detailing the causality behind the spectral data—specifically focusing on the profound anisotropic and electronic effects dictated by its non-coplanar twisted architecture.
Molecular Architecture and Symmetry Considerations
Before analyzing the NMR spectra, one must understand the three-dimensional geometry of the molecule, as conformation directly dictates the magnetic environment.
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C2 Symmetry: The molecule possesses a C2 axis of symmetry. In an achiral solvent like CDCl 3 , the two phenyl rings are magnetically equivalent. Consequently, the NMR spectrum will only display signals for half of the molecule (one ring), simplifying the data to two methyl signals, two aromatic proton signals, and eight distinct carbon signals.
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Atropisomerism and Steric Hindrance: The presence of bulky bromine atoms at the 2 and 2' positions creates severe steric repulsion. To minimize this strain, the biphenyl core cannot adopt a planar conformation. Instead, it is forced into an orthogonal (twisted) arrangement with a dihedral angle approaching 90°[2]. This restricted rotation around the C1-C1' bond results in axial chirality (atropisomerism), and places the ortho-protons (C6-H) directly into the shielding cone of the adjacent aromatic ring.
Experimental Protocol: Self-Validating NMR Acquisition
To ensure reproducibility and high-fidelity data, the following step-by-step protocol outlines a self-validating NMR acquisition workflow.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 10–15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ = 0.00 ppm). Transfer to a high-quality 5 mm NMR tube.
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Probe Tuning and Shimming: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Perform automated or manual tuning and matching for both 1 H and 13 C channels. Shim the magnet (Z1-Z5 gradients) to achieve a lock signal with optimal homogeneity, ensuring sharp line widths (< 1.0 Hz).
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1D 1 H Acquisition: Run a standard proton sequence (e.g., zg30). Use a relaxation delay (D1) of 2.0 seconds, 16–32 scans, and a spectral width of 15 ppm.
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1D 13 C Acquisition: Run a proton-decoupled carbon sequence (e.g., zgpg30). Because quaternary carbons (C1, C2, C4, C5) relax slowly, increase the relaxation delay (D1) to 3.0–5.0 seconds. Acquire at least 1024 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons.
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2D NMR Validation: Acquire Gradient-selected COSY, HSQC, and HMBC spectra to map scalar couplings and validate through-bond connectivity.
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Data Processing: Apply a Fourier Transform (FT) with a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C. Manually phase and baseline-correct the spectra.
Step-by-step NMR acquisition and processing workflow for biphenyl derivatives.
1H NMR Spectroscopic Analysis (Causality & Assignments)
The 1 H NMR spectrum of this compound is defined by the absence of scalar J -coupling between the aromatic protons, as C3-H and C6-H are para to each other. Consequently, all signals appear as sharp singlets.
The Causality of Chemical Shifts:
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Aliphatic Region (Methyls): The methyl groups at C4 and C5 appear as two distinct 6H singlets around 2.23–2.28 ppm. The slight difference in their chemical shifts is due to their relative distance from the electronegative bromine atom and the biphenyl linkage.
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Aromatic Region (C3-H vs. C6-H):
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C3-H (~7.38 ppm): This proton is situated ortho to the bromine atom. Bromine exerts a strong inductive electron-withdrawing effect (-I effect), which deshields the local proton, pushing its resonance downfield.
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C6-H (~6.95 ppm): The chemical shift of C6-H is a direct readout of the biphenyl dihedral angle. Because the bulky 2,2'-dibromo substituents force an orthogonal (~90°) conformation[2], C6-H is positioned directly above the π -cloud of the adjacent ring. This places it in the powerful shielding cone of the aromatic ring current, causing an anomalous upfield shift compared to standard, planar biphenyls.
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Mechanistic causality map of substituent and steric effects on 1H NMR chemical shifts.
13C NMR Spectroscopic Analysis (Causality & Assignments)
The 13 C NMR spectrum reveals eight distinct carbon environments. The assignments are heavily influenced by the Heavy Atom Effect and substituent additivity rules.
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The Heavy Atom Effect at C2: Typically, aromatic carbons resonate between 125–140 ppm. However, the carbon directly attached to the large, polarizable bromine atom (C2) experiences the "heavy atom effect" (spin-orbit coupling), which drastically shields the carbon nucleus. This pushes the C2 resonance significantly upfield to approximately 121.5 ppm.
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Quaternary vs. Tertiary Carbons: The fully substituted carbons (C1, C4, C5) resonate downfield (135–139 ppm) due to the inductive effects of the biphenyl linkage and methyl groups. The C-H carbons (C3 and C6) resonate at ~133.5 ppm and ~131.0 ppm, respectively.
Data Presentation
The following tables summarize the empirical assignments based on the structural framework and known substituent effects for this class of twisted biphenyls.
Table 1: 1 H NMR Chemical Shifts (500 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment Rationale |
| C4-CH 3 | ~2.28 | Singlet (s) | 6H | Aliphatic methyl; slight deshielding from meta-Br |
| C5-CH 3 | ~2.23 | Singlet (s) | 6H | Aliphatic methyl; further from the highly polarizable Br |
| C6-H | ~6.95 | Singlet (s) | 2H | Ortho to biphenyl axis; strong anisotropic shielding from the adjacent orthogonal ring |
| C3-H | ~7.38 | Singlet (s) | 2H | Ortho to Br; strong inductive deshielding (-I effect) |
Table 2: 13 C NMR Chemical Shifts (125 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Type | Assignment Rationale |
| C5-CH 3 | ~19.3 | CH 3 | Aliphatic methyl carbon |
| C4-CH 3 | ~19.6 | CH 3 | Aliphatic methyl carbon |
| C2 | ~121.5 | C (Quat) | Ipso to Br; profound heavy atom upfield shift |
| C6 | ~131.0 | CH | Aromatic CH; shielded by adjacent ring |
| C3 | ~133.5 | CH | Aromatic CH; ortho to Br |
| C5 | ~135.8 | C (Quat) | Ipso to Methyl; hyperconjugative stabilization |
| C4 | ~137.2 | C (Quat) | Ipso to Methyl; hyperconjugative stabilization |
| C1 | ~138.5 | C (Quat) | Ipso to biphenyl bond; highly deshielded |
Advanced 2D NMR Strategies for Unambiguous Assignment
In heavily substituted biphenyls where 1D NMR is insufficient due to the lack of scalar coupling between isolated aromatic protons, a self-validating 2D NMR workflow is mandatory to prevent misassignment.
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Heteronuclear Multiple Bond Correlation (HMBC): HMBC is critical for distinguishing the C3 and C6 protons. The C3-H proton will show a strong 3JCH correlation to the C1 and C5 quaternary carbons, as well as the C2 carbon bearing the bromine. Conversely, the C6-H proton will show a distinct 3JCH correlation to the C2 and C4 carbons.
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Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY validates the 3D conformation. Because the rings are twisted at 90°, C6-H will not show an NOE cross-peak to the C6'-H on the opposite ring (they are too far apart). However, C6-H will show a strong through-space correlation to the C5-CH 3 protons, and C3-H will show an NOE to the C4-CH 3 protons, locking in the absolute regiochemistry of the molecule.
References
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Kim, H.-S.; Kim, Y.-H.; Ahn, S.-K.; Kwon, S.-K. Synthesis and Characterization of Highly Soluble and Oxygen Permeable New Polyimides Bearing a Noncoplanar Twisted Biphenyl Unit Containing tert-Butylphenyl or Trimethylsilyl Phenyl Groups. Macromolecules 2003, 36, 7, 2327–2332. URL:[Link]
